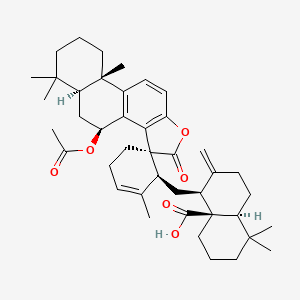
Hispidanin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hispidanin B is a diterpenoid compound isolated from the rhizomes of the plant Isodon hispidaThis compound has garnered significant attention due to its complex molecular architecture and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hispidanin B involves a series of intricate steps. One proposed route includes the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These compounds undergo a series of transformations, including intermolecular Diels-Alder reactions catalyzed by enzymes, to form the complex seven-ring core structure of this compound .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to its complex structure and the challenges associated with its synthesis. Current methods are primarily focused on laboratory-scale synthesis, which involves multiple steps and stringent reaction conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hispidanin B undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Hispidanin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including SGC7901, SMMC7721, and K562.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of Hispidanin B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Hispidanin A: Another dimeric diterpenoid from Isodon hispida with similar biological activities.
Bisrubescensin A: A diterpene dimer with cytotoxic activity.
Bistenuifolin B: Another diterpene dimer with potential antiviral activity.
Uniqueness of Hispidanin B
This compound is unique due to its seven-ring core structure, which includes a 5,6-spiro ring system and eight chiral centers. This complex structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C42H56O6 |
|---|---|
Peso molecular |
656.9 g/mol |
Nombre IUPAC |
(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |
Clave InChI |
OXWHIFHQUHPEDR-MFWVAWNWSA-N |
SMILES isomérico |
CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |
SMILES canónico |
CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


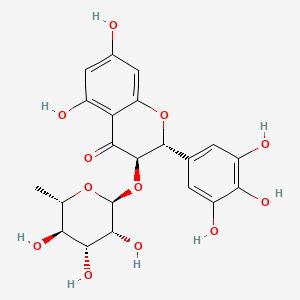
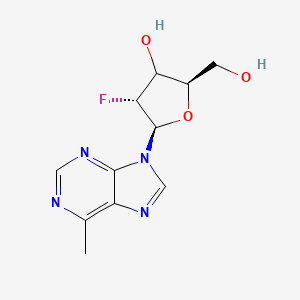
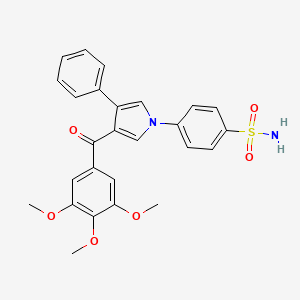
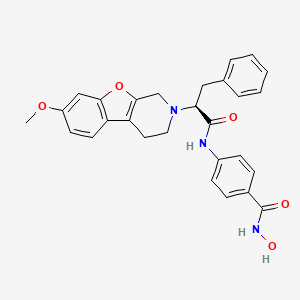

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
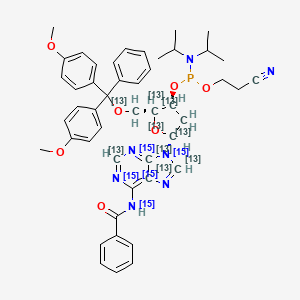
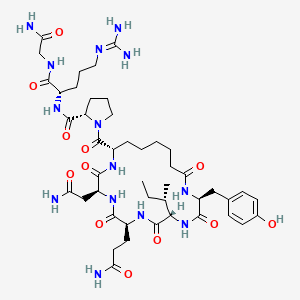
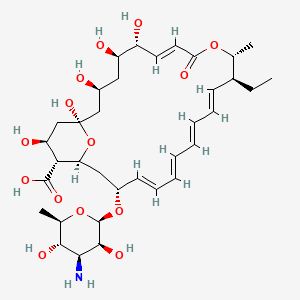
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
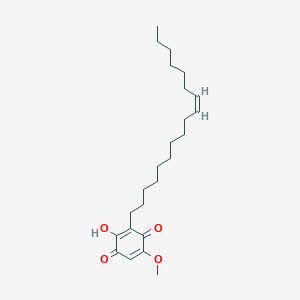
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
